(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride
CAS No.: 1807941-00-9
Cat. No.: VC2968774
Molecular Formula: C11H13ClFN3
Molecular Weight: 241.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807941-00-9 |
|---|---|
| Molecular Formula | C11H13ClFN3 |
| Molecular Weight | 241.69 g/mol |
| IUPAC Name | (1S)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H12FN3.ClH/c1-8(13)9-3-4-11(10(12)7-9)15-6-2-5-14-15;/h2-8H,13H2,1H3;1H/t8-;/m0./s1 |
| Standard InChI Key | ZLUSCROMBFYJGE-QRPNPIFTSA-N |
| Isomeric SMILES | C[C@@H](C1=CC(=C(C=C1)N2C=CC=N2)F)N.Cl |
| SMILES | CC(C1=CC(=C(C=C1)N2C=CC=N2)F)N.Cl |
| Canonical SMILES | CC(C1=CC(=C(C=C1)N2C=CC=N2)F)N.Cl |
Introduction
(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride is a synthetic organic compound that belongs to the class of amines. It is derived from its parent compound, 1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine, which is notable for its potential applications in medicinal chemistry due to its fluorinated phenyl group and pyrazole moiety . The hydrochloride salt form enhances its solubility and stability, making it more suitable for various pharmaceutical applications.
Synthesis and Chemical Reactions
The synthesis of (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine typically involves several key steps starting from commercially available precursors. Each step requires careful optimization of reaction conditions to maximize yield and purity. The hydrochloride salt is likely formed by reacting the amine with hydrochloric acid, which is a common method for preparing hydrochloride salts of amines.
Mechanism of Action and Biological Applications
Compounds with similar structures to (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride often exhibit effects on serotonin or dopamine pathways, potentially leading to therapeutic effects such as analgesia or anti-anxiety outcomes. The incorporation of fluorine enhances the compound's binding affinity to biological targets, making it valuable for studying enzyme kinetics and receptor-ligand interactions.
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